molecular formula C17H18F2N2O3S B11114422 1-[(2,4-Difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

1-[(2,4-Difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B11114422
M. Wt: 368.4 g/mol
InChI Key: OIWUAJCGVCXNBX-UHFFFAOYSA-N
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Description

1-[(2,4-Difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a difluorophenyl group and a methoxyphenyl group attached to a piperazine ring through a sulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 4-(2-methoxyphenyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide or a thiol group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under appropriate conditions.

Major Products

    Oxidation: Formation of 1-[(2,4-Difluorophenyl)sulfonyl]-4-(2-hydroxyphenyl)piperazine or 1-[(2,4-Difluorophenyl)sulfonyl]-4-(2-formylphenyl)piperazine.

    Reduction: Formation of 1-[(2,4-Difluorophenyl)sulfanyl]-4-(2-methoxyphenyl)piperazine.

    Substitution: Formation of 1-[(2,4-Difluorophenyl)sulfonyl]-4-(2-substituted phenyl)piperazine derivatives.

Scientific Research Applications

1-[(2,4-Difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2,4-Difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes or block receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-Difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of both difluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C17H18F2N2O3S

Molecular Weight

368.4 g/mol

IUPAC Name

1-(2,4-difluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C17H18F2N2O3S/c1-24-16-5-3-2-4-15(16)20-8-10-21(11-9-20)25(22,23)17-7-6-13(18)12-14(17)19/h2-7,12H,8-11H2,1H3

InChI Key

OIWUAJCGVCXNBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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